molecular formula C14H17BrN2OS B4199083 N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide

N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide

Katalognummer B4199083
Molekulargewicht: 341.27 g/mol
InChI-Schlüssel: WLHNOBHJXMEYQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide, commonly known as BCTC, is a chemical compound that belongs to the thioamides family. It is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor, which is found in sensory neurons.

Wirkmechanismus

The N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide receptor is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. Activation of the this compound receptor leads to the influx of calcium ions into the cell, which triggers pain and inflammation. BCTC selectively blocks the this compound receptor, thereby reducing the influx of calcium ions and inhibiting pain and inflammation.
Biochemical and Physiological Effects:
BCTC has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. Additionally, BCTC has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, BCTC has also been shown to have off-target effects, including inhibition of other ion channels, which may limit its therapeutic potential.

Vorteile Und Einschränkungen Für Laborexperimente

BCTC is a selective antagonist of the N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide receptor, which makes it a valuable tool for studying the role of this compound in various diseases. Additionally, BCTC has been shown to have low toxicity in animal models, which makes it a suitable candidate for further preclinical and clinical studies. However, BCTC has also been shown to have off-target effects, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of BCTC. First, further preclinical and clinical studies are needed to determine the safety and efficacy of BCTC in humans. Additionally, the off-target effects of BCTC need to be further characterized to determine their potential impact on its therapeutic potential. Finally, the development of more selective N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide antagonists may lead to the discovery of more effective treatments for pain, inflammation, and cancer.

Wissenschaftliche Forschungsanwendungen

BCTC has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. Its selective antagonism of the N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide receptor has been shown to reduce pain and inflammation in animal models. Additionally, BCTC has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-2-(cyclohexylamino)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2OS/c15-10-6-8-12(9-7-10)16-13(18)14(19)17-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHNOBHJXMEYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.